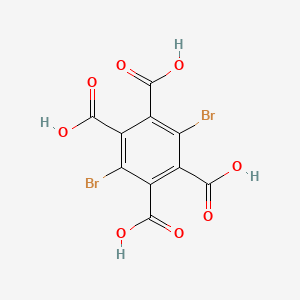

3,6-二溴苯-1,2,4,5-四羧酸

描述

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is a chemical compound with the molecular formula C10H4Br2O8 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid involves a reaction with 3,6-bromo-tetramethylbenzene, pyridine, and water under specific conditions . The reaction mixture is heated to 100°C while stirring, and KMnO4 is added in small portions. The mixture is then refluxed for 5 hours .Molecular Structure Analysis

The molecular structure of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid includes 24 bonds - 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 carboxylic acids (aromatic), and 4 hydroxyl groups .Chemical Reactions Analysis

In chemical reactions, the formation of the less symmetric 4-X-Me is thermodynamically favorable compared to the formation of 5-X-Me . The transformation of 4-H-Me into 3-H-Me is found to be an uphill process by 3.5 kcal/mol, while the analogous conversion of 4-Cl-Me into 3-Cl-Me costs only 0.2 kcal/mol .Physical And Chemical Properties Analysis

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is a solid substance at room temperature . It has a molecular weight of 411.94 . The compound should be stored in a sealed container in a dry room .科学研究应用

Fluorescence and Dual Emission Properties

Background: 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid (DBTA) has been studied for its unique dual fluorescence behavior. Dual emission refers to a molecule exhibiting two distinct emission wavelengths upon excitation. In the case of DBTA, the second emission arises due to excited-state intramolecular proton transfer (ESIPT) in polar solvents.

Experimental and Theoretical Insights: Researchers have conducted both experimental and theoretical investigations to understand this phenomenon. The second emission band is attributed to ESIPT, which occurs in polar solvents like DMSO and DMF. In these solvents, an anionic form of DBTA is formed, leading to altered photophysical properties .

Synthesis of 3,6-Dihydroxy-Benzene-1,2,4,5-Tetracarboxylic Acid Esters

Methodology: A convenient synthetic method has been developed for preparing 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid tetraalkyl esters. These esters are derivatives of DBTA and have potential applications in various fields.

Fluorescence Studies: Researchers have also investigated the fluorescence properties of these esters. Understanding their fluorescence behavior can provide insights into their potential applications in sensors, imaging, or optoelectronic devices .

Analytical Chemistry

Chelating Agents and Sensors: DBTA derivatives can act as chelating agents for metal ions. Researchers have explored their use in selective metal ion sensing, environmental monitoring, and trace metal analysis.

安全和危害

The safety information for 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Biochemical Pathways

Without knowledge of the compound’s specific targets and mode of action, it’s challenging to determine the biochemical pathways that 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid might affect .

Result of Action

The molecular and cellular effects of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid’s mechanism of action and pharmacokinetics, it’s difficult to predict how environmental factors might impact this compound .

属性

IUPAC Name |

3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVZJOTWWDILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)C(=O)O)C(=O)O)Br)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid | |

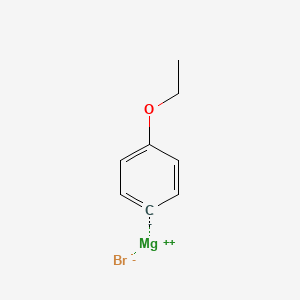

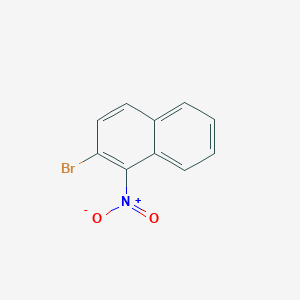

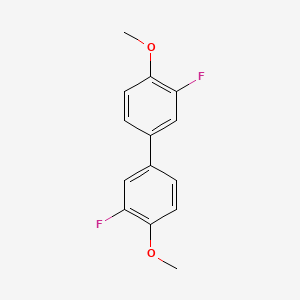

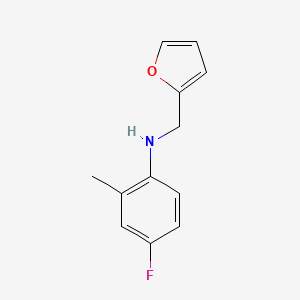

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)

![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)